2,4-Dimethyl-8-hydroxyquinoline

Description

Properties

IUPAC Name |

2,4-dimethylquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFZNPGAWHMSRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609216 |

Source

|

| Record name | 2,4-Dimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115310-98-0 |

Source

|

| Record name | 2,4-Dimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethyl-8-hydroxyquinoline synthesis via Skraup reaction

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethyl-8-hydroxyquinoline via the Skraup-Doebner-von Miller Reaction

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with 8-hydroxyquinoline derivatives being particularly prominent due to their chelating properties and diverse biological activities.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable substituted quinoline. We delve into the Skraup reaction and its pivotal Doebner-von Miller variation, the method of choice for achieving the desired 2,4-dimethyl substitution pattern. This document furnishes a detailed mechanistic explanation, a step-by-step experimental protocol, process optimization strategies, and critical safety considerations tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of Substituted 8-Hydroxyquinolines

8-Hydroxyquinoline and its derivatives are a class of bicyclic heterocyclic compounds that have garnered significant interest across various scientific disciplines.[3][4] Their potent metal-chelating ability is central to their broad spectrum of applications, including as neuroprotective, anticancer, antifungal, and anti-HIV agents.[1][2] The specific substitution pattern on the quinoline ring system profoundly influences the molecule's physicochemical properties and biological efficacy. The this compound structure is of particular interest as it combines the robust chelating function of the 8-hydroxy group with lipophilic methyl groups that can enhance membrane permeability and modulate biological targets.

The synthesis of the quinoline core is most classically achieved through the Skraup reaction, first reported by Zdenko Hans Skraup in 1880.[5][6] This method traditionally involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7] However, for the synthesis of substituted quinolines, particularly those with alkyl groups at the 2- and 4-positions, the Doebner-von Miller reaction, a key variation of the Skraup synthesis, is employed.[8][9] This reaction utilizes α,β-unsaturated aldehydes or ketones, providing a versatile route to a wide array of substituted quinolines.[10]

Mechanistic Principles: The Skraup and Doebner-von Miller Pathway

The synthesis of this compound is achieved by reacting 2-aminophenol with an α,β-unsaturated carbonyl compound. While the classic Skraup reaction uses glycerol dehydrated in situ to acrolein, this would not yield the desired dimethyl substitution.[11] The Doebner-von Miller modification is therefore the operative pathway.

The core mechanism proceeds through several distinct stages:

-

Formation of the α,β-Unsaturated Carbonyl: In the Doebner-von Miller approach, an α,β-unsaturated ketone, such as pent-3-en-2-one, can be used directly. Alternatively, it can be formed in situ via an acid-catalyzed aldol condensation, for instance, between acetone and acetaldehyde.

-

1,4-Conjugate Addition (Michael Addition): The amino group of the aromatic amine (2-aminophenol) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound.[12]

-

Acid-Catalyzed Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The carbonyl group is activated by protonation, and the electron-rich aromatic ring attacks the carbonyl carbon, leading to the formation of a six-membered heterocyclic ring.[11]

-

Dehydration: The cyclic intermediate, a hydroxylated dihydroquinoline, readily eliminates a molecule of water under the acidic and high-temperature conditions to form a 1,2-dihydroquinoline derivative.

-

Oxidation: The final and critical step is the aromatization of the dihydroquinoline intermediate to the stable quinoline ring system. This requires an oxidizing agent to remove two hydrogen atoms.[13]

Below is a diagram illustrating the mechanistic pathway for this synthesis.

Caption: Mechanistic flow for the Doebner-von Miller synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure based on the principles of the Doebner-von Miller reaction. The reaction is highly exothermic and involves corrosive and toxic substances; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][14]

Materials and Reagents

| Reagent | Formula | M.W. | Quantity (Example) | Moles (Example) | Role |

| 2-Aminophenol | C₆H₇NO | 109.13 | 10.9 g | 0.10 | Aromatic Amine |

| Paraldehyde | (C₂H₄O)₃ | 132.16 | 13.2 g | 0.10 | Acetaldehyde Source |

| Acetone | C₃H₆O | 58.08 | 17.4 g | 0.30 | Carbonyl Source |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 40 mL | ~0.74 | Catalyst/Dehydrating Agent |

| Arsenic Pentoxide | As₂O₅ | 229.84 | 11.5 g | 0.05 | Oxidizing Agent |

| Ferrous Sulfate (FeSO₄·7H₂O) | FeSO₄·7H₂O | 278.01 | 1.0 g | - | Moderator |

| Sodium Hydroxide (aq.) | NaOH | 40.00 | As needed | - | Neutralization |

Note on Reagents:

-

Carbonyl Source: Paraldehyde is a trimer of acetaldehyde and serves as a stable source for it. The combination of acetaldehyde and acetone generates the required α,β-unsaturated carbonyl in situ.

-

Oxidizing Agent: Arsenic pentoxide is a traditional and effective but highly toxic oxidizing agent.[6][15] Milder alternatives like nitrobenzene or iodine can also be used, though reaction conditions may need adjustment.[6][13] Nitrobenzene can also serve as a solvent.[5]

-

Moderator: The reaction is notoriously vigorous.[16] Ferrous sulfate is added to moderate the reaction, preventing it from becoming uncontrollable.[7][14]

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-aminophenol (10.9 g) and ferrous sulfate heptahydrate (1.0 g).

-

Initial Mixing: To the flask, add concentrated sulfuric acid (40 mL) slowly and cautiously with efficient stirring and external cooling in an ice bath. The temperature should be kept below 20°C during the addition.

-

Addition of Carbonyls: In the dropping funnel, prepare a mixture of paraldehyde (13.2 g) and acetone (17.4 g).

-

Heating and Addition: Gently heat the flask contents in an oil bath to 100°C. Once the temperature is stable, begin the dropwise addition of the paraldehyde-acetone mixture over a period of 60-90 minutes. The reaction is exothermic; control the addition rate to maintain the temperature between 130-140°C.

-

Addition of Oxidizing Agent: After the carbonyl mixture has been added, cautiously add powdered arsenic pentoxide (11.5 g) in small portions over 30 minutes. Ensure the temperature does not exceed 145°C.

-

Reaction Completion: Once all reagents are added, maintain the reaction mixture at 135-140°C with vigorous stirring for an additional 3-4 hours to ensure the reaction goes to completion. The mixture will become a dark, viscous tar.[17]

-

Work-up - Neutralization: Allow the reaction mixture to cool to below 80°C. Very carefully and slowly, pour the mixture into a large beaker containing 500 mL of ice-water with stirring. Rinse the flask with water and add it to the beaker. Cautiously neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution (e.g., 30% w/v) until the pH is approximately 8. This step is highly exothermic and must be performed with external cooling.

-

Isolation: The crude product may precipitate as a solid or an oil. If it solidifies, it can be collected by filtration. For oily products, steam distillation is an effective method to isolate the volatile quinoline derivative from the non-volatile tar.[6][18]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Troubleshooting

The Skraup-Doebner-von Miller reaction is effective but often suffers from issues like violent exotherms and low yields due to polymerization and tar formation.[8][17] Careful control of parameters is key to a successful synthesis.

| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |

| Temperature | 130-145°C | Too low, the reaction is slow or incomplete. Too high, excessive charring and decomposition occur, reducing yield.[16] |

| Reagent Addition | Slow, dropwise | Controls the exotherm, preventing runaway reactions and minimizing side-product formation.[19] |

| Oxidizing Agent | As₂O₅, Nitrobenzene, I₂ | Choice impacts reaction vigor and yield. Arsenic compounds give good yields but are highly toxic.[6] Iodine is a milder, greener alternative.[20] |

| Acid Concentration | Concentrated H₂SO₄ | Acts as both catalyst and dehydrating agent. Insufficient acid leads to incomplete reaction. |

| Work-up | Careful neutralization & cooling | Prevents product degradation during work-up. Steam distillation is crucial for separating the product from non-volatile tars.[21] |

Common Troubleshooting Scenarios:

-

Low Yield: Often caused by uncontrolled temperature leading to polymerization of the carbonyl reactants or incomplete reaction.[8] Ensure steady heating and slow addition of reagents.

-

Excessive Tar Formation: A common issue.[17] Using a moderator like FeSO₄ is critical. A thorough work-up, especially steam distillation, is the best way to recover the product.

-

Violent Reaction: The reaction is notoriously exothermic.[21] Never add reagents too quickly, ensure efficient stirring, and have an ice bath ready for emergency cooling.

Conclusion

The Skraup-Doebner-von Miller synthesis remains a powerful and relevant method for accessing substituted quinolines like this compound. While the reaction conditions are harsh and require careful management, a thorough understanding of the mechanism and critical experimental parameters allows for its successful execution. The resulting 2,4-disubstituted 8-hydroxyquinoline scaffold is a valuable platform for further chemical exploration, particularly in the development of novel therapeutic agents and functional materials. Future research continues to focus on developing greener and safer modifications, such as using microwave irradiation or ionic liquids, to mitigate the challenges associated with this classic and enduring reaction.[8][21]

References

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Skraup_reaction [chemeurope.com]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. iipseries.org [iipseries.org]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. uop.edu.pk [uop.edu.pk]

- 15. benchchem.com [benchchem.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 18. benchchem.com [benchchem.com]

- 19. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Friedlander Synthesis of Substituted 8-Hydroxyquinolines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent biological activities and utility as a chelating agent. Among the various synthetic routes to this important heterocyclic system, the Friedlander annulation offers a direct and versatile method for constructing the quinoline core. This in-depth technical guide provides a comprehensive overview of the Friedlander synthesis for preparing substituted 8-hydroxyquinolines. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of the reaction, explores the critical experimental parameters that govern its success, and offers field-proven insights into catalyst selection, reaction optimization, and troubleshooting common challenges such as low yields and poor regioselectivity. Detailed, step-by-step protocols for both classical and modern variations, including microwave-assisted synthesis, are provided to equip researchers with the practical knowledge required for successful implementation in a laboratory setting.

Introduction: The Significance of the 8-Hydroxyquinoline Moiety

8-Hydroxyquinoline (8-HQ), also known as oxine, is a bicyclic heterocyclic compound featuring a hydroxyl group at the C8 position of a quinoline ring. This specific arrangement of a phenolic hydroxyl group in close proximity to the ring nitrogen atom imparts potent metal-chelating properties, forming stable complexes with a wide variety of metal ions.[1] This chelation ability is central to many of its biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects. Furthermore, 8-HQ derivatives are integral components in the development of organic light-emitting diodes (OLEDs), chemical sensors, and analytical reagents.[1][2]

Given its broad utility, efficient and adaptable synthetic methodologies for accessing substituted 8-hydroxyquinolines are of paramount importance to the drug discovery and materials science communities. The Friedlander synthesis, first reported by Paul Friedländer in 1882, represents one of the most direct and classical methods for this purpose.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing a powerful tool for generating diverse libraries of functionalized quinolines.[5]

The Friedlander Synthesis: Mechanism and Strategic Considerations

The Friedlander synthesis is fundamentally a condensation reaction followed by a cyclodehydration to form the quinoline ring system.[2] The reaction is typically promoted by either acid or base catalysis, or in some cases, simply by thermal means.[6]

Reaction Mechanism

While the precise mechanism has been a subject of study, two primary pathways are generally accepted, largely dictated by the reaction conditions (acidic vs. basic).[3] The key starting materials are a 2-amino-3-hydroxy-substituted benzaldehyde or ketone and a carbonyl compound with an α-methylene group (e.g., a ketone, β-keto ester, or nitrile).[7]

-

Aldol Condensation First Pathway: Under many conditions, particularly with base catalysis, the reaction is believed to initiate with an intermolecular aldol condensation between the two carbonyl partners.[3][8] The enolate of the methylene-containing compound attacks the carbonyl of the 2-aminoaryl aldehyde/ketone. The resulting aldol adduct then undergoes dehydration. This is followed by an intramolecular cyclization via attack of the amino group onto the remaining carbonyl, forming a six-membered ring which then aromatizes by loss of water to yield the quinoline product.

-

Schiff Base First Pathway: Alternatively, particularly under certain acidic conditions, the initial step can be the formation of a Schiff base (imine) between the aromatic amine and the carbonyl of the second reactant.[3] This is followed by an intramolecular aldol-type condensation, where an enol or enolate equivalent of the former 2-aminoaryl carbonyl attacks the imine carbon, followed by dehydration to furnish the final quinoline.

Below is a visualization of the two plausible mechanistic pathways.

Caption: Plausible mechanistic pathways for the Friedlander synthesis.

Causality Behind Experimental Choices

The success of the Friedlander synthesis hinges on the judicious selection of catalysts and reaction conditions, which are highly substrate-dependent.

-

Catalyst Selection:

-

Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis Acids): These are generally effective for a broad range of substrates and are a good starting point for optimization.[9] They activate the carbonyl group of the 2-aminoaryl reactant towards nucleophilic attack. However, harsh acidic conditions can sometimes lead to side reactions or decomposition of sensitive substrates.[10]

-

Base Catalysts (e.g., KOH, NaOH, KOtBu): Bases are often employed for more reactive substrates.[9] They function by promoting the formation of the enolate from the α-methylene compound, which is a potent nucleophile. A significant drawback of base catalysis is the potential for self-condensation of the ketone reactant, which can compete with the desired reaction and lower the yield.[9][11]

-

-

Solvent Effects: The choice of solvent can influence reaction rates and the solubility of reactants.[9]

-

Protic Solvents (e.g., Ethanol, Water): Ethanol is a common solvent, particularly for base-catalyzed reactions.[12] Interestingly, some modern protocols have shown excellent yields in water, even without a catalyst, highlighting a greener alternative.[13]

-

Aprotic Solvents (e.g., Toluene, DMF): These are often used in acid-catalyzed reactions or when high temperatures are required.[8]

-

-

Temperature and Reaction Time: Traditional Friedlander syntheses often require elevated temperatures (reflux) for extended periods.[12] However, excessive heat can promote tar formation and side reactions.[9] Modern advancements, particularly the use of microwave irradiation, have drastically reduced reaction times from hours to minutes while often improving yields.[7][14][15]

Experimental Protocols and Methodologies

A self-validating protocol is one where the steps are clear, logical, and lead to a reproducible outcome. Below are detailed workflows for both a modern microwave-assisted synthesis and a classical acid-catalyzed approach.

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of 8-Hydroxyquinolines

This modern protocol, adapted from the work of Huigens and co-workers, offers a rapid, efficient, and environmentally benign route that avoids the need for catalysts or protecting groups.[7]

Workflow Diagram:

Caption: Workflow for microwave-assisted Friedlander synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-3-hydroxybenzaldehyde (1.0 eq.).

-

Addition of Carbonyl Compound: Add the corresponding ketone, β-keto ester, or nitrile (1.2 eq.).

-

Solvent Addition: Add absolute ethanol (e.g., 3-5 mL) to dissolve the reactants.

-

Reaction Setup: Securely seal the vessel with a cap.

-

Microwave Irradiation: Place the vessel in the cavity of a microwave reactor. Heat the reaction mixture to the specified temperature (e.g., 130 °C) and hold for the designated time (typically 30-40 minutes). Monitor the internal pressure to ensure it remains within safe limits.[14]

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure substituted 8-hydroxyquinoline.

Protocol 2: Classical Acid-Catalyzed Friedlander Synthesis

This protocol describes a general procedure using a common Brønsted acid catalyst with conventional heating.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-amino-3-hydroxyaryl ketone (1.0 eq.) in a suitable solvent such as ethanol or toluene (10-20 mL).

-

Addition of Reagents: Add the α-methylene-containing compound (1.1-1.5 eq.) to the solution.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq.).

-

Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary significantly, from a few hours to overnight, depending on substrate reactivity.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation: Performance and Scope

The efficiency of the Friedlander synthesis is highly dependent on the chosen methodology and substrates. The following table summarizes quantitative data comparing conventional heating with microwave-assisted synthesis for a variety of substrates, as reported by Huigens et al., demonstrating the significant improvement offered by modern techniques.[7]

| Entry | Carbonyl Reactant (22a-g) | Product (23a-g) | Method | Time (h) | Yield (%) |

| 1 | Acetophenone | 8-hydroxy-2-phenylquinoline | Oil Bath | 24 | 35 |

| Microwave | 0.5 | 84 | |||

| 2 | 4'-Fluoroacetophenone | 2-(4-fluorophenyl)-8-hydroxyquinoline | Oil Bath | 24 | 41 |

| Microwave | 0.5 | 75 | |||

| 3 | Propiophenone | 8-hydroxy-3-methyl-2-phenylquinoline | Oil Bath | 24 | 29 |

| Microwave | 0.5 | 68 | |||

| 4 | Ethyl acetoacetate | Ethyl 8-hydroxy-2-methylquinoline-3-carboxylate | Oil Bath | 24 | 52 |

| Microwave | 0.67 | 79 | |||

| 5 | Ethyl benzoylacetate | Ethyl 8-hydroxy-2-phenylquinoline-3-carboxylate | Oil Bath | 24 | 15 |

| Microwave | 0.67 | 65 | |||

| 6 | Malononitrile | 2-amino-8-hydroxyquinoline-3-carbonitrile | Oil Bath | 24 | 28 |

| Microwave | 0.5 | 71 | |||

| 7 | Cyclohexanone | 1,2,3,4-tetrahydroacridin-8-ol | Oil Bath | 24 | 38 |

| Microwave | 0.5 | 60 | |||

| Avg. | Oil Bath | 24 | 34 | ||

| Avg. | Microwave | ~0.5 | 72 |

Data sourced from Huigens et al., 2016.[7]

Troubleshooting and Field-Proven Insights

Even with robust protocols, researchers may encounter challenges. Here are some common issues and strategies to overcome them.

-

Issue: Low Yield or No Reaction

-

Causality: This can stem from an inappropriate catalyst, suboptimal temperature, or poor substrate reactivity due to steric or electronic effects.[9]

-

Troubleshooting:

-

Catalyst Screening: If a standard acid (p-TsOH) or base (KOH) is ineffective, screen other catalysts. Lewis acids (e.g., ZnCl₂) can be effective.[9] For stubborn reactions, modern catalysts like ionic liquids or metal triflates may offer a solution.[10][16]

-

Temperature Optimization: If decomposition is observed (tar formation), lower the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature or switching to microwave heating may be beneficial.[11]

-

Modified Starting Materials: In some cases, the limitation is the commercial availability of the required 2-aminobenzaldehyde. A powerful alternative is the in-situ reduction of a more accessible 2-nitrobenzaldehyde using reagents like iron in acetic acid, which then undergoes the Friedlander condensation in a one-pot reaction.[17][18]

-

-

-

Issue: Poor Regioselectivity with Unsymmetrical Ketones

-

Causality: When an unsymmetrical ketone (e.g., 2-butanone) is used, it possesses two different enolizable α-methylene groups, leading to two possible points of condensation and a mixture of regioisomeric products.[8][19]

-

Troubleshooting:

-

Catalyst Control: The choice of catalyst can strongly influence regioselectivity. The use of specific amine catalysts, such as pyrrolidine, has been shown to effectively direct the reaction to favor the formation of the 2-substituted quinoline isomer.[19]

-

Use of Directing Groups: An advanced strategy involves temporarily introducing a directing group (e.g., a phosphoryl group) onto one of the α-carbons of the ketone. This blocks reaction at that site, forcing the condensation to occur at the other α-position, thus yielding a single product.[8]

-

Reaction Condition Tuning: In amine-catalyzed systems, slow addition of the ketone substrate and higher reaction temperatures have been reported to improve regioselectivity.[19]

-

-

Conclusion

The Friedlander synthesis remains a highly relevant and powerful method for the construction of substituted 8-hydroxyquinolines. While classical protocols can be effective, they are often hampered by long reaction times, harsh conditions, and moderate yields. Modern advancements, particularly the adoption of microwave-assisted, catalyst-free conditions, have transformed the practicality of this reaction, enabling the rapid and efficient assembly of diverse 8-hydroxyquinoline libraries. By understanding the underlying mechanisms and the key parameters that control reaction outcomes—from catalyst and solvent choice to strategies for managing regioselectivity—researchers can effectively leverage the Friedlander synthesis as a cornerstone of their synthetic programs in the pursuit of novel therapeutics and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]

- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4-Dimethyl-8-hydroxyquinoline (CAS Number: 115310-98-0)

A Note to the Researcher: Specific experimental data and in-depth studies on 2,4-Dimethyl-8-hydroxyquinoline (CAS: 115310-98-0) are limited in currently accessible scientific literature. Therefore, this guide provides a comprehensive overview based on the well-established chemistry and biological activities of the broader 8-hydroxyquinoline class and its substituted derivatives. The information presented herein is intended to serve as a foundational resource and a starting point for further research into this specific isomer.

Introduction

This compound is a heterocyclic organic compound belonging to the 8-hydroxyquinoline family. These compounds are characterized by a quinoline scaffold with a hydroxyl group at the 8-position, which imparts significant biological and chemical properties. The 8-hydroxyquinoline core is a privileged structure in medicinal chemistry, known for its versatile pharmacological activities.[1][2][3] The addition of two methyl groups at the 2- and 4-positions of the quinoline ring is expected to modulate its lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity and potential therapeutic applications.

The primary characteristic of 8-hydroxyquinolines is their potent ability to chelate metal ions.[2][4][5][6] This metal-chelating property is central to their mechanism of action in various biological systems, contributing to their observed antimicrobial, antifungal, and anticancer effects.[1][2][3]

Physicochemical and Chemical Properties

While specific experimental data for this compound is not extensively documented, its general properties can be inferred from its structure and comparison with related compounds.

| Property | Value/Description | Source(s) |

| CAS Number | 115310-98-0 | N/A |

| Molecular Formula | C₁₁H₁₁NO | N/A |

| Molecular Weight | 173.21 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Likely soluble in organic solvents and sparingly soluble in water | N/A |

| Metal Chelation | The 8-hydroxyquinoline moiety is a well-known bidentate chelating agent for various metal ions. | [2][4][5][6] |

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for quinoline synthesis, such as the Skraup and Friedländer reactions.

Hypothetical Synthesis via Skraup Reaction

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[7][8][9] For the synthesis of this compound, a plausible starting material would be 2-amino-3,5-dimethylphenol.

Generalized Protocol for Skraup Synthesis of a Dimethyl-8-hydroxyquinoline:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Addition of Reactants: Slowly add the corresponding aminophenol (e.g., 2-amino-3,5-dimethylphenol) to the cooled mixture. Subsequently, add an oxidizing agent such as nitrobenzene or arsenic acid.

-

Heating: Heat the reaction mixture under reflux with constant stirring for several hours. The reaction is often exothermic and requires careful temperature control.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude product can be purified by techniques such as steam distillation, recrystallization, or column chromatography.

Hypothetical Synthesis via Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12][13][14]

Generalized Protocol for Friedländer Synthesis of a Dimethyl-8-hydroxyquinoline:

-

Reactants: A suitable 2-amino-hydroxy-acetophenone or -benzaldehyde would be condensed with a ketone or aldehyde possessing an α-methylene group.

-

Catalyst: The reaction is typically catalyzed by an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

-

Reaction Conditions: The reactants are heated in a suitable solvent (e.g., ethanol, DMF) under reflux.

-

Work-up and Purification: The product is isolated by cooling the reaction mixture, followed by filtration and purification by recrystallization or chromatography.

Characterization

The synthesized this compound would be characterized using standard analytical techniques:

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Mass spectra for 2,4-dimethylquinoline are available in public databases.[16][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group and the C=N and C=C vibrations of the quinoline ring.

Potential Biological Activities and Mechanism of Action

The biological activities of 8-hydroxyquinoline derivatives are intrinsically linked to their ability to chelate essential metal ions, thereby disrupting crucial cellular processes in pathogens and cancer cells.[2][4][5][6]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 8-hydroxyquinoline derivatives against various cancer cell lines.[18][19][20][21][22] The proposed mechanism involves the chelation of intracellular metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS), inhibition of metalloenzymes involved in cell proliferation, and induction of apoptosis.[23][24][25] The methyl groups in this compound may enhance its lipophilicity, potentially improving its cellular uptake and cytotoxic efficacy.

Antifungal and Antibacterial Activity

8-Hydroxyquinolines are known for their broad-spectrum antimicrobial and antifungal activities.[2][3][26][27][28][29][30][31][32][33][34][35][36] By sequestering metal ions essential for microbial growth and enzyme function, these compounds can inhibit the proliferation of a wide range of bacteria and fungi. Structure-activity relationship studies have shown that substitutions on the quinoline ring can significantly influence the antimicrobial potency.[3][26]

Mechanism of Action: A Generalized Pathway

The primary mechanism of action for the biological activities of 8-hydroxyquinoline derivatives is believed to be their ability to act as ionophores, transporting metal ions across cell membranes and disrupting cellular metal homeostasis. This leads to a cascade of downstream effects, including oxidative stress, enzyme inhibition, and ultimately, cell death.

Caption: Generalized mechanism of action for 8-hydroxyquinoline derivatives.

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis, characterization, and biological evaluation of a dimethyl-8-hydroxyquinoline derivative.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design | Semantic Scholar [semanticscholar.org]

- 3. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. jk-sci.com [jk-sci.com]

- 13. organicreactions.org [organicreactions.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum [chemicalbook.com]

- 16. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 8-Hydroxyquinoline [webbook.nist.gov]

- 18. mdpi.com [mdpi.com]

- 19. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. preprints.org [preprints.org]

- 30. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]

- 31. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]

- 32. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 33. scialert.net [scialert.net]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

Physical and chemical properties of 2,4-Dimethyl-8-hydroxyquinoline

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethyl-8-hydroxyquinoline

Abstract

This technical guide provides a comprehensive analysis of this compound (DMHQ), a significant derivative of the versatile chelating agent 8-hydroxyquinoline (8-HQ). Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental physicochemical data with practical, field-proven insights. We delve into the compound's structural attributes, synthesis pathways, core physical properties, and chemical behaviors, with a special emphasis on its spectroscopic profile and metal chelation capabilities. The guide includes detailed experimental protocols for key characterization techniques and utilizes diagrams to illustrate molecular structure, synthesis, and reaction mechanisms, ensuring both technical accuracy and accessible understanding.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" in medicinal chemistry and analytical science.[1] The strategic placement of a hydroxyl group at the C-8 position, adjacent to the heterocyclic nitrogen atom, creates a powerful bidentate chelating site.[2] This ability to form stable, often colorful and fluorescent, complexes with a wide array of metal ions is the foundation of its utility.[3] Derivatives of 8-HQ are explored as antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory agents, largely due to their ability to modulate metal ion homeostasis in biological systems.[4]

This compound (CAS No. 115310-98-0) enhances the core 8-HQ scaffold with two methyl groups on the pyridine ring. These substitutions are not merely passive additions; they sterically and electronically influence the molecule's properties, affecting its solubility, basicity (pKa), and the stability and geometry of its metal complexes. This guide serves to elucidate these specific properties, providing a foundational resource for its application in novel research and development.

Chemical Identity and Synthesis

Molecular Structure and Identifiers

The fundamental identity of this compound is established by its structural and chemical identifiers.

-

IUPAC Name: 2,4-dimethylquinolin-8-ol

-

Synonyms: 2,4-Dimethyl-8-quinolinol, 8-hydroxy-2,4-dimethylquinoline[5]

-

CAS Number: 115310-98-0[5]

-

Molecular Formula: C₁₁H₁₁NO[5]

-

Molecular Weight: 173.21 g/mol [5]

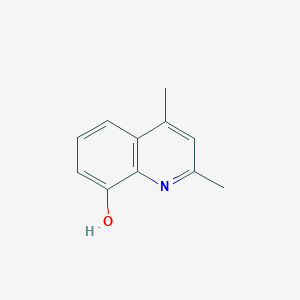

Caption: Chemical structure of this compound.

Synthesis Pathways

The synthesis of 8-hydroxyquinoline derivatives typically follows established heterocyclic chemistry routes. While specific literature for the 2,4-dimethyl variant is not abundant, its synthesis can be reliably achieved through methods analogous to the parent compound, such as the Friedlander Synthesis.[6][3]

The Friedlander synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For this compound, a logical precursor would be 2-amino-3-hydroxyacetophenone, which would be condensed with acetone. The methyl groups at positions 2 and 4 of the final product originate from the ketone reactant.

Caption: Overview of the Friedlander synthesis pathway.

Core Physical and Chemical Properties

The physical and chemical properties of a compound are paramount for its handling, formulation, and application. The data below has been consolidated from various chemical databases and supplier information.

| Property | Value | Source(s) |

| Appearance | Yellowy Solid | [5] |

| Melting Point | 64-66 °C | [5][7] |

| Boiling Point | 325.4 °C at 760 mmHg | [5][7] |

| Density | 1.172 g/cm³ | [5][7] |

| Flash Point | 150.6 °C | [5][7] |

| Water Solubility | Predicted to be low; parent 8-HQ is insoluble. | [8] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, chloroform, and benzene. | [8][9] |

| pKa (Acidity/Basicity) | pK₁: 6.20 (+1, protonated nitrogen)pK₂: 10.60 (0, phenolic proton) | [7] |

| LogP (Octanol/Water) | 2.557 | [5][7] |

Analysis of Properties

-

Melting and Boiling Points: The solid nature and relatively high boiling point are typical for a bicyclic aromatic compound of this molecular weight.

-

Solubility: As with the parent 8-HQ, the compound is sparingly soluble in water but readily dissolves in common organic solvents.[8][9] The LogP value of ~2.56 indicates a significant lipophilic character, which is a critical parameter in drug development for predicting membrane permeability.

-

pKa Values: The two pKa values are central to its chemical behavior. The pKa of 6.20 corresponds to the protonation of the pyridine nitrogen, indicating it is a weak base.[7] The pKa of 10.60 is for the dissociation of the phenolic proton from the hydroxyl group.[7] This phenolic acidity is crucial for deprotonation upon metal chelation.

The Chelation Mechanism: A Core Functionality

The primary chemical utility of this compound stems from its role as a bidentate chelating ligand. The nitrogen atom of the pyridine ring and the adjacent deprotonated hydroxyl group act in concert to bind a single metal ion, forming a stable five-membered ring.[2][6]

This process is highly pH-dependent. In acidic conditions, the ligand exists in its protonated form and chelation is inhibited. As the pH increases towards and beyond the pKa of the phenolic group, the hydroxyl group deprotonates, activating the compound for chelation. This property is exploited in analytical chemistry for the selective precipitation or extraction of metal ions by controlling the pH of the solution.[6][3]

Caption: General workflow for the chelation of a divalent metal ion (M²⁺).

Spectroscopic Profile

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic Protons (6.5-8.5 ppm): A complex multiplet pattern arising from the protons on the benzene ring. Methyl Protons (~2.5-2.7 ppm): Two distinct singlets, each integrating to 3H, corresponding to the methyl groups at the C-2 and C-4 positions. The exact chemical shift would be influenced by their position relative to the nitrogen atom. Hydroxyl Proton (variable): A broad singlet, typically >9 ppm, whose position is highly dependent on solvent and concentration. |

| ¹³C NMR | Aromatic Carbons (110-160 ppm): Multiple signals corresponding to the carbons of the quinoline ring system. C-OH Carbon (~155 ppm): The carbon attached to the hydroxyl group would be significantly deshielded. Methyl Carbons (~20-25 ppm): Two signals for the two methyl group carbons. |

| FT-IR (cm⁻¹) | O-H Stretch (3200-3400): A broad band indicating the hydroxyl group. C-H Aromatic Stretch (~3050): Sharp peaks characteristic of aromatic C-H bonds. C=N and C=C Stretch (1500-1600): Strong absorptions from the quinoline ring system. C-O Stretch (~1100-1200): A band corresponding to the phenolic C-O bond.[11] |

| UV-Vis | In solvents like methanol or chloroform, multiple absorption bands are expected, corresponding to π→π* transitions within the aromatic system.[11][12] For 8-HQ, maxima are observed around 240-260 nm and 310-320 nm.[11] Upon chelation with a metal ion, a significant bathochromic (red) shift of the longest wavelength band is typically observed, often resulting in a colored solution. This shift is a hallmark of chelate formation and is the basis for its use in spectrophotometric analysis. |

Applications in Research and Industry

The unique properties of the 8-hydroxyquinoline scaffold position its derivatives as valuable tools in multiple fields.

-

Analytical Chemistry: Used as a reagent for the gravimetric, volumetric, and spectrophotometric determination of metal ions.[6] The formation of insoluble or colored chelates allows for precise quantification.

-

Medicinal Chemistry: The ability to chelate metal ions is crucial for its bioactivity. Derivatives are investigated for their potential to disrupt metal-dependent enzymes in pathogens (antibacterial/antifungal activity) or to restore metal ion balance in neurodegenerative diseases.[6][4]

-

Materials Science: Metal complexes of 8-hydroxyquinoline, particularly the aluminum complex (Alq₃), are cornerstone materials in Organic Light-Emitting Diodes (OLEDs) due to their excellent fluorescence and electron transport properties.[2][6][3] The methyl substitutions in DMHQ could be used to tune the electronic properties and solid-state packing of such materials.

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the characterization of this compound.

Protocol 1: Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, while a broad or depressed range indicates the presence of impurities.

-

Calibration: Calibrate the melting point apparatus using a certified standard with a known melting point (e.g., benzoic acid).

-

Sample Preparation: Place a small amount of finely powdered, dry DMHQ into a capillary tube, tapping gently to create a packed column of 2-3 mm height.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to ~10 °C below the expected melting point (64 °C).

-

Fine Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: Report the melting range as T₁-T₂. For a pure sample, this range should be narrow (≤ 2 °C).

Protocol 2: UV-Vis Spectroscopic Analysis and Chelation Study

Causality: This protocol confirms the compound's electronic structure and demonstrates its primary chemical function—chelation—through a quantifiable spectral shift.

-

Stock Solution Preparation: Accurately weigh ~5 mg of DMHQ and dissolve it in 50 mL of spectroscopic grade methanol to create a stock solution (~0.1 mg/mL).

-

Ligand Spectrum: Dilute the stock solution to an appropriate concentration (~5-10 µg/mL) with methanol. Record the UV-Vis spectrum from 200-500 nm against a methanol blank. Note the wavelengths of maximum absorbance (λ_max).

-

Metal Salt Solution: Prepare a 1 mM solution of a metal salt (e.g., CuSO₄·5H₂O) in methanol.

-

Chelation Test: To a cuvette containing the diluted DMHQ solution from step 2, add a stoichiometric equivalent (or slight excess) of the metal salt solution.

-

Complex Spectrum: Immediately mix and record the UV-Vis spectrum again from 200-500 nm.

-

Analysis: Compare the spectra from step 2 and step 5. A bathochromic shift in the long-wavelength λ_max and a change in color are positive indicators of chelate complex formation.

Conclusion

This compound is a functionally rich molecule whose properties are defined by its core 8-hydroxyquinoline scaffold, further tuned by methyl substitutions. Its well-defined physical properties, predictable spectroscopic profile, and potent metal-chelating ability make it a valuable compound for researchers. From serving as a highly specific analytical reagent to acting as a building block for advanced materials and potential therapeutic agents, DMHQ embodies the versatility of "privileged structures" in modern science. This guide provides the foundational knowledge necessary for its effective and innovative application.

References

- 1. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. rroij.com [rroij.com]

- 7. Page loading... [guidechem.com]

- 8. 8-Hydroxyquinoline [alitygroup.com]

- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 10. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Chelating Properties of 2,4-Dimethyl-8-hydroxyquinoline with Divalent Metals

This guide provides a comprehensive technical overview of the chelating properties of 2,4-Dimethyl-8-hydroxyquinoline, a significant derivative of the versatile chelating agent 8-hydroxyquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characteristics, and metal-binding capabilities of this compound. While direct experimental data for this compound is limited in current literature, this guide synthesizes information from the parent compound, 8-hydroxyquinoline, and related substituted analogues to provide a robust predictive analysis of its behavior.

Introduction: The 8-Hydroxyquinoline Scaffold - A Privileged Chelator

8-Hydroxyquinoline (8-HQ) is a bicyclic organic compound renowned for its potent and versatile metal-chelating capabilities.[1] Its structure, featuring a hydroxyl group at the 8th position in close proximity to the nitrogen atom of the quinoline ring, allows it to act as a bidentate ligand, forming stable chelate complexes with a wide array of metal ions. This chelating ability is the foundation for its diverse applications in analytical chemistry, materials science, and pharmacology, including roles as an antiseptic, pesticide, and a component in organic light-emitting diodes (OLEDs).[2] The formation of these stable metal complexes is a result of the deprotonation of the hydroxyl group and the coordination of both the resulting phenolate oxygen and the quinoline nitrogen to a central metal ion.

Synthesis and Structure of this compound

The synthesis of 8-hydroxyquinoline and its derivatives can be achieved through several established methods, most notably the Skraup and Friedländer syntheses.[1] The Skraup synthesis involves the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde, while the Friedländer synthesis utilizes the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone.[1] For this compound, a plausible synthetic route would involve a variation of these classical methods, starting with appropriately substituted precursors.

Diagram of the this compound Structure:

Caption: Molecular structure of this compound.

The introduction of two methyl groups at the 2nd and 4th positions of the quinoline ring is expected to influence its electronic and steric properties, which in turn will affect its chelating behavior.

Chelation with Divalent Metals: A Mechanistic Insight

The chelation of divalent metal ions (M²⁺) by this compound is anticipated to follow the well-established mechanism of its parent compound, 8-hydroxyquinoline. The process involves the formation of a five-membered chelate ring, which significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect.[3]

Chelation Workflow Diagram:

Caption: Generalized workflow of chelation with divalent metals.

The reaction typically proceeds in a stepwise manner, with the formation of a 1:1 (ML⁺) and a 1:2 (ML₂) complex. The overall stability of the complex is a product of the individual stepwise stability constants.

Physicochemical Properties and Expected Influence of Methyl Substituents

The methyl groups at the C2 and C4 positions are expected to modulate the physicochemical properties of the 8-hydroxyquinoline core in several ways:

-

Electronic Effects: Methyl groups are electron-donating through an inductive effect. This increased electron density on the quinoline ring is likely to enhance the basicity of the nitrogen atom and the acidity of the hydroxyl group, potentially leading to stronger metal-ligand bonds and higher stability constants for the resulting complexes.[4]

-

Steric Effects: The methyl group at the C2 position, being adjacent to the coordinating nitrogen atom, can introduce steric hindrance. This steric effect might slightly decrease the stability of the metal complexes compared to the unsubstituted 8-hydroxyquinoline, particularly with larger metal ions.[5] The methyl group at the C4 position is less likely to have a significant steric impact on chelation.

-

Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule. This can be a crucial factor in biological applications, as it may enhance membrane permeability and cellular uptake.[6]

Spectroscopic Characterization

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy

In the IR spectrum of the free ligand, a broad absorption band corresponding to the O-H stretching vibration is expected. Upon chelation, this band should disappear or shift significantly, indicating the deprotonation of the hydroxyl group and the formation of the M-O bond.[7] Additionally, shifts in the C=N and C-O stretching vibrations of the quinoline ring would provide further evidence of coordination.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the ligand and its complexes. The ¹H NMR spectrum of 8-hydroxyquinoline is well-documented.[8] For this compound, characteristic signals for the two methyl groups would be observed. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of the aromatic protons and the methyl protons would be indicative of the coordination event.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is commonly used to study the formation and stoichiometry of metal complexes in solution. The electronic absorption spectrum of 8-hydroxyquinoline and its derivatives typically shows characteristic bands in the UV region.[7] Upon complexation, these bands are expected to shift (either bathochromically or hypsochromically) and new bands, often in the visible region, may appear due to ligand-to-metal charge transfer (LMCT) transitions, resulting in colored solutions.

Stability Constants and Thermodynamic Considerations

Table 1: Predicted Stability Constants (log β₂) of this compound with Divalent Metals (Inferred)

| Metal Ion | Predicted log β₂ | Rationale for Prediction |

| Cu²⁺ | ~22-23 | High affinity of Cu²⁺ for nitrogen and oxygen donors, slightly reduced by steric hindrance from the 2-methyl group compared to 8-HQ. |

| Ni²⁺ | ~19-20 | Strong complex formation, with stability slightly lower than Cu²⁺ due to ionic radius and ligand field stabilization energy. |

| Co²⁺ | ~18-19 | Similar to Ni²⁺, with slightly lower stability. |

| Zn²⁺ | ~19-20 | Forms stable tetrahedral or octahedral complexes; stability is comparable to Ni²⁺. |

| Fe²⁺ | ~16-17 | Forms stable complexes, but generally less stable than the other late first-row transition metals. |

Note: These values are estimations based on the known stability constants of 8-hydroxyquinoline and the anticipated electronic and steric effects of the methyl substituents. Experimental verification is required.

The thermodynamic parameters of chelation, such as the enthalpy (ΔH°) and entropy (ΔS°) of formation, provide deeper insights into the nature of the metal-ligand interaction. The chelate effect is primarily an entropic effect, driven by the release of a greater number of solvent molecules upon complex formation.[3]

Experimental Protocols

Synthesis of a Divalent Metal Complex (General Procedure)

-

Ligand Solution: Dissolve one equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Metal Salt Solution: Prepare a solution of the divalent metal salt (e.g., chloride, nitrate, or sulfate) in the same solvent system.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to isolate either the 1:1 or 1:2 complex.

-

pH Adjustment: Adjust the pH of the solution with a suitable base (e.g., NaOH or NH₄OH) to facilitate the deprotonation of the hydroxyl group and promote complex formation. The optimal pH will depend on the specific metal ion.

-

Isolation: The metal complex, which is often insoluble, will precipitate out of the solution. The precipitate can be collected by filtration, washed with the solvent, and dried under vacuum.

Determination of Stability Constants by Potentiometric Titration

-

Solution Preparation: Prepare solutions of the ligand, the metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., a water-dioxane mixture to ensure solubility).

-

Titration: Titrate a solution containing the ligand and the metal ion with the standardized base solution.

-

pH Monitoring: Monitor the pH of the solution after each addition of the base using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of base added. The stability constants can be calculated from the titration curve using established computational methods, such as the Bjerrum method.

Potential Applications

Given the properties of the 8-hydroxyquinoline scaffold, this compound and its metal complexes are expected to have potential applications in several fields:

-

Drug Development: The increased lipophilicity of this derivative may lead to enhanced bioavailability, making it a candidate for antimicrobial, anticancer, or neuroprotective agents.[6] The chelation of essential metal ions is a known mechanism of action for many such drugs.

-

Analytical Chemistry: It could serve as a selective reagent for the extraction and spectrophotometric determination of divalent metal ions.

-

Materials Science: The metal complexes could be explored for their luminescent properties, potentially for use in OLEDs or as fluorescent sensors.

Conclusion

This compound represents a compelling derivative of the 8-hydroxyquinoline family of chelators. While a comprehensive experimental characterization is still needed, this guide provides a solid theoretical and predictive framework for its chelating properties with divalent metals. The interplay of the electron-donating and sterically hindering effects of the methyl groups is expected to result in a unique set of metal-binding characteristics. Further research into this compound is warranted to fully elucidate its potential in various scientific and technological applications.

References

- 1. scispace.com [scispace.com]

- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 3. US5021567A - 8-hydroxyquinoline chelating agents - Google Patents [patents.google.com]

- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 8. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure of 2,4-Dimethyl-8-hydroxyquinoline Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Structural Nuances of Substituted Quinoline Complexes

The intricate dance between organic ligands and metal ions orchestrates the formation of coordination complexes with a vast spectrum of applications, from catalysis to medicinal chemistry. Among these, 8-hydroxyquinoline and its derivatives have long been celebrated for their robust chelating abilities and the diverse biological activities of their metal complexes. This guide delves into the specific realm of 2,4-Dimethyl-8-hydroxyquinoline, a ligand whose methyl substituents introduce subtle yet significant alterations to the electronic and steric landscape, thereby influencing the crystal packing and ultimately the therapeutic potential of its metal complexes. While crystallographic data for this particular substituted quinoline remains less common than for its parent compound, this paper synthesizes available structural information, including that of a key palladium analogue, to provide a foundational understanding for researchers in drug design and materials science.

The Ligand: this compound - More Than Just a Bidentate Chelator

This compound, a derivative of 8-hydroxyquinoline, is a bidentate ligand that coordinates to metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring.[1] The introduction of two methyl groups at the 2 and 4 positions of the quinoline ring, however, imparts distinct characteristics compared to the unsubstituted parent ligand.

Expertise & Experience: The methyl group at the 2-position (α to the nitrogen) introduces significant steric hindrance around the metal center. This steric bulk can influence the coordination geometry, favoring distorted structures over ideal geometries, and can also affect the number of ligands that can coordinate to the metal. The methyl group at the 4-position (γ to the nitrogen) has a more subtle electronic effect, acting as a weak electron-donating group, which can modulate the pKa of the ligand and the stability of the resulting metal complexes. Understanding these substituent effects is paramount for the rational design of complexes with desired properties.

Synthesis and Crystallization: A Pathway to Crystalline Solids

The synthesis of this compound metal complexes typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical, as it can influence the solubility of the reactants and the final product, and in some cases, can even coordinate to the metal center.[2][3]

Experimental Protocol: Synthesis of a Generic M(II)-(2,4-dimethyl-8-quinolinolato)₂ Complex

Methodology:

-

Ligand Preparation: Dissolve this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or potassium hydroxide) to the ligand solution to deprotonate the hydroxyl group, forming the 2,4-dimethyl-8-quinolinolate anion.

-

Complexation: To this solution, add an aqueous or ethanolic solution of the desired metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, Ni(CH₃COO)₂) dropwise with constant stirring.

-

Precipitation and Isolation: The metal complex will often precipitate out of the solution. The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

Trustworthiness: This self-validating protocol relies on the distinct color change upon complexation and the precipitation of the product as indicators of a successful reaction. Further characterization by spectroscopic methods such as IR and UV-Vis, and elemental analysis is essential to confirm the identity and purity of the synthesized complex.[4]

Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of the solvent from a dilute solution of the complex, or layering a solution of the complex with a less-polar solvent in which it is insoluble, are common techniques. The choice of solvent system is crucial and often determined empirically.

The Crystal Structure: A Window into Molecular Architecture

The three-dimensional arrangement of atoms in a crystal, known as the crystal structure, provides invaluable information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. This information is fundamental to understanding the physical and chemical properties of the complex and is a cornerstone of rational drug design.

While a comprehensive library of crystal structures for various metal complexes of this compound is not yet available in the public domain, a detailed analysis of a closely related analogue, palladium 2,4-dimethyl-8-hydroselenoquinolinate, offers significant insights.[5] In this complex, the hydroxyl group is replaced by a hydroseleno group, but the overall coordination behavior of the quinoline backbone is expected to be similar.

Case Study: Palladium(II) bis(2,4-dimethyl-8-selenoquinolinate)

The crystal structure of Pd[C₉H₄(CH₃)₂NSe]₂ reveals a neutral, asymmetric molecule where the palladium center is coordinated by two bidentate 2,4-dimethyl-8-selenoquinolinate ligands.[5]

Key Structural Features:

-

Coordination Geometry: The palladium atom exhibits a cis-square planar coordination geometry, with the two selenium atoms and two nitrogen atoms from the two ligands occupying the corners of the square. This is a notable deviation from the trans-configuration often observed in related complexes and is likely influenced by the steric bulk of the methyl groups.[5]

-

Bond Lengths and Angles: The Pd-Se and Pd-N bond lengths are covalent in nature. The transition from a trans to a cis coordination has been observed to cause a weakening of the Pd-N bonds.[5]

-

Steric Effects of Methyl Groups: The presence of the two methyl groups on each ligand likely plays a crucial role in dictating the cis-arrangement of the ligands to minimize steric clashes.

Data Presentation:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/n | [5] |

| a (Å) | 9.0092(4) | [5] |

| b (Å) | 16.3290(7) | [5] |

| c (Å) | 14.1073(6) | [5] |

| β (º) | 106.710(2) | [5] |

| V (ų) | 1987.7(2) | [5] |

| Z | 4 | [5] |

| Coordination Geometry | cis-square planar (2Se+2N) | [5] |

| Pd-N Bond Lengths (Å) | 2.162(5), 2.159(5) | [5] |

| Pd-Se Bond Lengths (Å) | ~2.357 (average) | [5] |

Table 1: Crystallographic Data for Palladium(II) bis(2,4-dimethyl-8-selenoquinolinate).[5]

Comparative Analysis: The Influence of Methyl Substitution

To appreciate the impact of the 2,4-dimethyl substitution, it is instructive to compare the structure of the palladium analogue with complexes of 2-methyl-8-quinolinol. In the case of Ni(mq)₂(H₂O)₂, where mq is 2-methyl-8-quinolinolate, the nickel atom is in a distorted octahedral environment. A significant observation is the elongation of the Ni-N bond by 0.06-0.12 Å compared to complexes without the 2-methyl substituent, a direct consequence of the steric hindrance imposed by the methyl group.[6] This highlights the profound influence of even a single methyl group on the coordination sphere.

Implications for Drug Development

The structural insights gained from crystallographic studies are pivotal for drug development. The precise knowledge of the three-dimensional structure of a metal complex allows for:

-

Structure-Activity Relationship (SAR) Studies: By correlating structural features with biological activity, researchers can understand which parts of the molecule are essential for its therapeutic effect. For instance, the steric bulk introduced by the methyl groups in this compound complexes can influence how the molecule interacts with biological targets like enzymes or DNA.

-

Rational Drug Design: With a clear structural model, medicinal chemists can design new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. For example, modifications to the quinoline ring can be made to enhance lipophilicity, which can be a crucial factor for cell membrane permeability.[4]

-

Understanding Mechanisms of Action: The coordination geometry and the nature of the metal-ligand bonds can provide clues about the mechanism of action. For example, some metal complexes exert their anticancer effects by intercalating into DNA or by generating reactive oxygen species.

Visualization of the Drug Development Workflow:

Caption: A generalized workflow for the development of this compound metal complexes as potential therapeutic agents.

Conclusion and Future Directions

The study of the crystal structure of this compound metal complexes is a field ripe for exploration. The available data, primarily from a palladium selenide analogue, strongly suggests that the methyl substituents at the 2 and 4 positions exert significant steric and electronic influences on the coordination geometry and crystal packing of these complexes. This, in turn, is expected to have a profound impact on their biological activity.

Future research should focus on synthesizing and crystallographically characterizing a broader range of metal complexes with this intriguing ligand, particularly with biologically relevant transition metals such as copper, zinc, and nickel. Such studies will not only expand our fundamental understanding of coordination chemistry but also pave the way for the rational design of novel metallodrugs with enhanced therapeutic potential. The systematic exploration of these structural nuances will undoubtedly contribute to the development of the next generation of metal-based therapeutics.

References

- 1. PubChemLite - 2,4-dimethyl-8-quinolinol (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. X-Ray Crystal Structures of Nickel Complexes with 2-Methyl-8-quinolinol, Ni(mq)2(H2O)2 and Na3Ni3H6(mq)15·H2O | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Tautomerism in Substituted 8-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone in medicinal chemistry and materials science, largely owing to their versatile chemical properties, including their profound ability to chelate metal ions.[1][2][3] Central to the reactivity, bioavailability, and photophysical characteristics of this scaffold is the phenomenon of tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria in substituted 8-hydroxyquinolines, offering a synthesis of theoretical principles, field-proven experimental insights, and practical methodologies. We will dissect the delicate balance between the enol, keto, and zwitterionic forms, the profound influence of substitution patterns and solvent effects, and the critical implications for drug design and molecular engineering.

The Core Equilibrium: Unveiling the Tautomeric Landscape of 8-Hydroxyquinoline

The fundamental structure of 8-hydroxyquinoline, featuring a hydroxyl group peri-positioned to a heterocyclic nitrogen atom, establishes a dynamic equilibrium between several tautomeric forms.[1] Understanding this landscape is the first principle in predicting and manipulating the behavior of its derivatives.

The Primary Tautomers: Enol, Keto, and Zwitterionic Forms

8-Hydroxyquinoline primarily exists in an equilibrium involving the enol (phenolic) form and a zwitterionic (keto) form.[1] In the ground state, the enol form, stabilized by a weak intramolecular hydrogen bond between the phenolic proton and the quinolinic nitrogen, is generally the most stable and predominant species.[4]

-

Enol Form (8-hydroxyquinoline): This is the classic representation, featuring a hydroxyl group (-OH) on the carbocyclic ring.

-

Zwitterionic/Keto Form (quinolin-8(1H)-one): This tautomer arises from the intramolecular transfer of the phenolic proton to the pyridine nitrogen. This results in a negatively charged oxygen and a positively charged, protonated nitrogen.[1]